5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₉ClO₂S₂ and a molecular weight of 236.74 g/mol . This compound is a thiophene derivative, characterized by the presence of a cyclopropylmethyl group attached to the thiophene ring, and a sulfonyl chloride functional group at the 2-position of the thiophene ring . It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include chlorosulfonic acid, phosphorus pentachloride, and various nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These reactions often involve the formation of an intermediate complex, which then undergoes further transformation to yield the final product .
Comparison with Similar Compounds
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives, such as:
2-Thiophenesulfonyl chloride: Similar in structure but lacks the cyclopropylmethyl group.
5-Chlorothiophene-2-sulfonyl chloride: Contains a chlorine atom instead of the cyclopropylmethyl group.
The presence of the cyclopropylmethyl group in this compound imparts unique chemical properties, making it more versatile for certain applications .
Properties
Molecular Formula |
C8H9ClO2S2 |
---|---|
Molecular Weight |
236.7 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClO2S2/c9-13(10,11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
IZMRDGJXGCDKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
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